Naphthalene, 3-(bromomethyl)-1-nitro-

Description

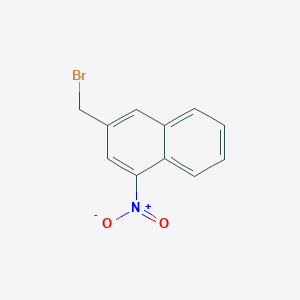

Naphthalene, 3-(bromomethyl)-1-nitro- (CAS No. 16855-42-8) is a halogenated nitroaromatic compound derived from naphthalene. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 253.09 g/mol . The structure features a bromomethyl (-CH₂Br) substituent at position 3 and a nitro (-NO₂) group at position 1 on the naphthalene ring (Figure 1). This compound’s reactivity is influenced by the electron-withdrawing nitro group and the bromomethyl group, which can participate in nucleophilic substitution reactions.

Properties

IUPAC Name |

3-(bromomethyl)-1-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-7-8-5-9-3-1-2-4-10(9)11(6-8)13(14)15/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIWTVSELQPMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297001 | |

| Record name | 3-(Bromomethyl)-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16855-42-8 | |

| Record name | 3-(Bromomethyl)-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16855-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Structural Features :

- Nitro group at position 1: Enhances electrophilic substitution resistance but may increase toxicity.

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The table below compares 3-(bromomethyl)-1-nitro-naphthalene with analogous bromo- and nitro-substituted naphthalenes:

Key Observations :

- Substituent Position: The position of bromine/nitro groups significantly impacts chemical behavior.

- Functional Groups : The bromomethyl group in 3-(bromomethyl)-1-nitro-naphthalene increases molecular weight compared to 1-nitronaphthalene and introduces a reactive site for alkylation or cross-coupling reactions .

Toxicity and Environmental Impact

- 1-Nitronaphthalene (CAS 86-57-7): Aquatic Toxicity: LC₅₀ for fathead minnow (Pimephales promelas) is 2.0–4.0 mg/L over 96 hours . Classification: Flammable (Flam. Sol. 2), acute toxicity (H301, H228) .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(bromomethyl)-1-nitro-naphthalene, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis of bromomethyl-naphthalene derivatives typically involves alkylation or halogenation reactions. For example, bromomethyl groups can be introduced via nucleophilic substitution using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via Friedel-Crafts alkylation in aromatic systems. Reaction conditions such as anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and catalysts (e.g., FeCl₃) are critical for regioselectivity and yield optimization . For nitro-group introduction, nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) is standard, but steric effects from the bromomethyl group may require extended reaction times.

Q. Which spectroscopic techniques are most effective for characterizing 3-(bromomethyl)-1-nitro-naphthalene, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) can identify substituent positions. The bromomethyl group (CH₂Br) typically shows a singlet near δ 4.5–5.0 ppm in ¹H NMR, while the nitro group deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₈BrNO₂: [M]⁺ at m/z 267.985). Fragmentation patterns (e.g., loss of Br or NO₂ groups) aid structural validation .

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-Br (~650 cm⁻¹) provide functional group confirmation .

Q. How should stability studies be designed to assess the degradation of 3-(bromomethyl)-1-nitro-naphthalene under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability testing under controlled conditions:

- Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (room temperature) to assess thermal degradation.

- Light Exposure : Use UV/visible light chambers to evaluate photolytic decomposition, referencing ICH Q1B guidelines .

- Solvent Compatibility : Test stability in common solvents (e.g., DMSO, ethanol) via HPLC-UV monitoring over 72 hours. Degradation products can be identified using LC-MS/MS .

Advanced Questions

Q. How does the bromomethyl substituent influence the electronic structure and reactivity of 1-nitronaphthalene derivatives in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group acts as an electron-withdrawing substituent, polarizing the aromatic ring and activating the nitro group for electrophilic attacks. Computational studies (e.g., DFT calculations) can map electron density distributions using software like Gaussian. Hammett σ values quantify substituent effects: bromomethyl (σ ~ +0.45) enhances nitro-group reactivity, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF) . Kinetic studies under varying temperatures (Arrhenius plots) and solvent dielectric constants provide mechanistic insights.

Q. What experimental design considerations are critical for assessing the in vivo toxicity of 3-(bromomethyl)-1-nitro-naphthalene?

- Methodological Answer :

- Species Selection : Use rodent models (rats/mice) for OECD-compliant acute/subchronic studies. Include both sexes to evaluate sex-specific toxicity .

- Exposure Routes : Oral gavage (for bioavailability) and inhalation (particle size ≤5 µm) to mimic environmental exposure. Dermal studies require occlusion to enhance absorption .

- Endpoints : Monitor hepatic enzymes (ALT, AST), renal biomarkers (creatinine, BUN), and histopathology. Include positive controls (e.g., carbon tetrachloride for hepatotoxicity) .

- Risk of Bias Mitigation : Use randomized dosing (Table C-7, ) and blinded histopathological assessments to reduce bias .

Q. How can QSAR models predict the environmental fate of 3-(bromomethyl)-1-nitro-naphthalene, and what parameters are most influential?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require input parameters such as:

- Octanol-Water Partition Coefficient (Log P) : Estimated at ~2.8 (bromomethyl increases hydrophobicity).

- Biodegradation Half-Life : Use EPI Suite™ to predict persistence (e.g., BIOWIN3: <0.5 indicates low biodegradability).

- Photolysis Rate : Calculate using molar absorptivity (UV-Vis) and quantum yield data.

Environmental monitoring data (air, water, soil) from analogous compounds (e.g., 1-bromonaphthalene) validate model accuracy .

Q. What strategies are effective for studying the interaction of 3-(bromomethyl)-1-nitro-naphthalene with DNA or proteins?

- Methodological Answer :

- DNA Binding : Use ethidium bromide displacement assays (fluorescence quenching) or circular dichroism (CD) to detect conformational changes in plasmid DNA .

- Protein Interactions : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For covalent binding (e.g., alkylation), use LC-MS/MS to identify adducts .

- Computational Docking : AutoDock Vina simulates binding poses with target proteins (e.g., cytochrome P450 enzymes), guided by crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.